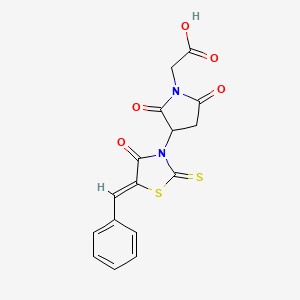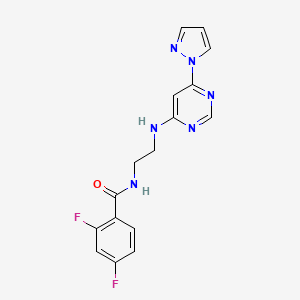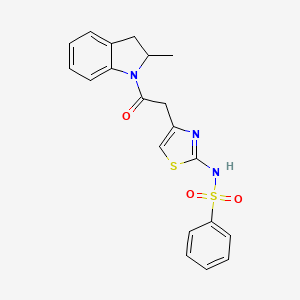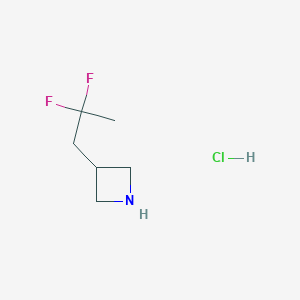![molecular formula C20H16ClN5O2 B2574792 N-(2-氯苯基)-2-{7-甲基-3-氧代-5-苯基-2H,3H-[1,2,4]三唑并[4,3-c]嘧啶-2-基}乙酰胺 CAS No. 1251683-87-0](/img/structure/B2574792.png)
N-(2-氯苯基)-2-{7-甲基-3-氧代-5-苯基-2H,3H-[1,2,4]三唑并[4,3-c]嘧啶-2-基}乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide: is a complex organic compound that belongs to the class of triazolopyrimidines
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, N-(2-chlorophenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.
Industry: In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
Target of Action
The primary target of N-(2-chlorophenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is the cyclin-dependent kinase 2 (CDK2) protein . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells . By inhibiting CDK2, this compound can disrupt the cell cycle and prevent cancer cells from proliferating .
Mode of Action
N-(2-chlorophenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of hydrogen bonds with key residues in the CDK2 active site . The inhibition of CDK2 leads to an alteration in cell cycle progression and the induction of apoptosis within cancer cells .
Biochemical Pathways
The inhibition of CDK2 by N-(2-chlorophenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide affects the cell cycle, a critical biochemical pathway in all cells . CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents this transition, causing cell cycle arrest .
Pharmacokinetics
These properties likely contribute to its observed antitumor activity .
Result of Action
The result of N-(2-chlorophenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide’s action is the inhibition of cancer cell proliferation . It achieves this by disrupting the cell cycle and inducing apoptosis in cancer cells . This compound has shown significant inhibitory activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl and acetamide groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions: N-(2-chlorophenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
相似化合物的比较
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness: N-(2-chlorophenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is unique due to its triazolopyrimidine core, which imparts specific chemical and biological properties. This structure allows for diverse applications and makes it a valuable compound for research and development.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-(7-methyl-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-11-17-24-25(12-18(27)23-16-10-6-5-9-15(16)21)20(28)26(17)19(22-13)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIAUDMKVAQXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2574710.png)
![(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B2574711.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B2574715.png)
![2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2574717.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2574720.png)
![N-[2-[[2-(3-Chlorophenyl)-2-hydroxypropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574723.png)
![N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2574725.png)
![N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2574730.png)
![{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B2574731.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2574732.png)
